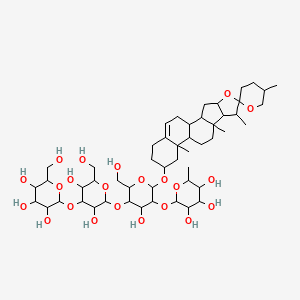
Glucopyranosyl-(1-3)-deltonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucopyranosyl-(1-3)-deltonin is a glycoside compound that has garnered significant attention due to its diverse pharmaceutical properties and biological activities. Glycosides are compounds where a sugar moiety is bound to a non-sugar moiety, often conferring enhanced stability and bioactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucopyranosyl compounds typically involves enzymatic synthesis, chemical synthesis, or direct extraction from plants. Enzymatic synthesis is preferred due to its higher specificity and environmentally friendly nature. For instance, glycosyltransferases can be used to catalyze the transfer of a glucopyranosyl group to a suitable acceptor molecule under mild conditions .
Industrial Production Methods: Industrial production of glucopyranosyl compounds often involves large-scale enzymatic synthesis. This method ensures high yield and purity of the product. The process typically includes the use of immobilized enzymes to facilitate the continuous production of the compound .
Chemical Reactions Analysis
Types of Reactions: Glucopyranosyl-(1-3)-deltonin can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Glucopyranosyl-(1-3)-deltonin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study glycosylation processes in cells.
Medicine: The compound has potential therapeutic applications, including as an anti-diabetic agent and in cancer treatment.
Industry: It is used in the production of bioactive compounds for pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of glucopyranosyl-(1-3)-deltonin involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in glycosylation, thereby affecting various cellular processes. The compound may also interact with receptors on the cell surface, triggering signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
- 2-O-α-D-glucopyranosyl-L-ascorbic acid
- 2-O-α-D-glucosyl glycerol
- Arbutin
- α-glucosyl hesperidin
Comparison: Glucopyranosyl-(1-3)-deltonin is unique due to its specific glycosidic linkage and the biological activities it confers. Compared to other glucopyranosyl compounds, it may exhibit enhanced stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-15-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O22/c1-20-10-13-51(64-19-20)21(2)32-28(73-51)14-27-25-9-7-23-6-8-24(15-50(23,5)26(25)11-12-49(27,32)4)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h7,20-22,24-48,52-63H,6,8-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDZFLKZDWBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919608 |
Source


|
| Record name | Spirost-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1047.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91653-50-8 |
Source


|
| Record name | Spirost-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














